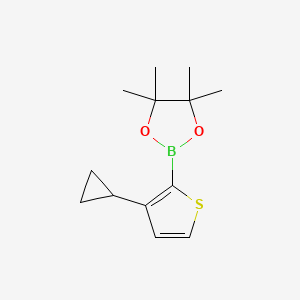

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a thiophene ring substituted with a cyclopropyl group at the 3-position and a pinacol boronate group at the 2-position. This compound (CAS purity: 90%, Mol. weight: 194.04) is structurally distinct due to its sulfur-containing heteroaromatic system, which confers unique electronic and steric properties compared to phenyl-based analogs .

Propiedades

IUPAC Name |

2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGGEKVAYXXDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing various research findings and case studies.

Structure

The molecular formula of 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is . The compound features a cyclopropyl group attached to a thiophene ring and a dioxaborolane moiety, which contributes to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Anticancer Activity

Research indicates that compounds containing cyclopropyl groups exhibit significant anticancer properties. The cyclopropylthiophene moiety in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .

Antiviral Properties

Dioxaborolanes have been investigated for their antiviral activities. For instance, compounds in this class have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The specific interactions of 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with viral proteins are an area of ongoing research .

The proposed mechanism involves the formation of stable complexes with target proteins through the boron atom in the dioxaborolane structure. This interaction can disrupt normal protein function and lead to downstream effects on cellular pathways related to proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at the University of Illinois, derivatives of dioxaborolanes were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds similar to 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer cells .

Case Study 2: Antiviral Screening

A collaborative study involving multiple institutions explored the antiviral potential of various boron-containing compounds. The findings revealed that certain dioxaborolanes effectively inhibited the replication of viruses such as HCV and HIV. Although specific data on 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was limited, its structural similarities to active compounds suggest potential for further investigation .

Comparación Con Compuestos Similares

Structural and Electronic Differences

The table below highlights key structural variations and properties of analogous dioxaborolane derivatives:

Critical Analysis of Discrepancies and Limitations

- Molecular Formula Clarification: lists the target compound’s formula as C₁₀H₁₅BO₃, but the presence of thiophene necessitates inclusion of sulfur (C₁₀H₁₅BO₂S).

- Synthesis Gaps : While and discuss borylation methods, explicit protocols for the target compound are absent, limiting reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.